molecular formula C21H19ClN2OS2 B2983737 2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-06-0

2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2983737
CAS No.: 877653-06-0
M. Wt: 414.97
InChI Key: JIZDESOLPVORRC-UHFFFAOYSA-N
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Description

The compound “2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been found to have significant antimicrobial activity . They have been used in the development of new antitubercular agents .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized using an effective method based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been used to access novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields . A procedure has also been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is complex and diverse . The core structure consists of a pyrimidine ring fused with a thiophene ring . The specific compound “this compound” would have additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones are diverse and depend on the specific functional groups present in the molecule . For instance, the synthesis of these compounds often involves reactions such as carbonylation .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives involves the reaction of amino-carboxanilido-tetrahydrobenzo(b)thiophenes with chloroacetyl chloride, followed by cyclization under acidic conditions. These compounds exhibit marked sedative action, highlighting their potential in central nervous system depressant activity research (Manjunath et al., 1997).
  • Another study focused on the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, starting from 2-cyanomethylbenzoic acid. The study compared the physicochemical properties and biological potential of these compounds with positionally isomeric thienopyrimidinones and benzo isosteres, indicating variations in electronic spectra and biological activity profiles (Zadorozhny et al., 2010).

Biological Activities and Potential Applications

  • Research into thieno[3,2-d]pyrimidine derivatives has revealed their significant antitumor activity. One study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and tested their anticancer activity against human cancer cell lines, including MCF-7, HeLa, and HCT-116. Some compounds displayed potent anticancer activity, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
  • A comprehensive study on the structural parameters, electronic, linear, and nonlinear optical properties of thienopyrimidine derivatives through DFT/TDDFT and experimental analysis highlighted their importance in nonlinear optics (NLO) fields. The study emphasized the considerable NLO character of these molecules, especially for optoelectronic applications (Hussain et al., 2020).

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS2/c22-17-8-4-7-16(13-17)14-27-21-23-18-10-12-26-19(18)20(25)24(21)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZDESOLPVORRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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